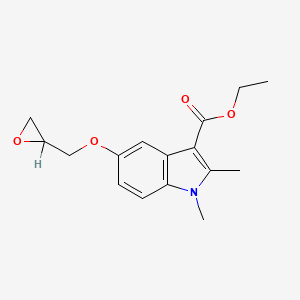
3-Methoxy-3-methylhept-1-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-3-methylhept-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C9H16O, and it features a methoxy group (-OCH3) and a methyl group (-CH3) attached to the hept-1-yne backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-methylhept-1-yne typically involves the alkylation of a terminal alkyne with an appropriate alkyl halide. One common method is the reaction of 3-methyl-1-butyne with methanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction proceeds via nucleophilic substitution, where the methoxy group is introduced to the alkyne.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or ozone (O3). These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst, resulting in the formation of alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, O3, acidic or basic conditions.
Reduction: H2, Pd/C, Lindlar’s catalyst.
Substitution: Alkyl halides, acyl chlorides, strong bases.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted alkynes.
科学研究应用
3-Methoxy-3-methylhept-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials.
作用机制
The mechanism of action of 3-Methoxy-3-methylhept-1-yne depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the methoxy and methyl groups can influence its binding affinity and specificity.
相似化合物的比较
3-Methyl-1-butyne: A simpler alkyne with similar reactivity but lacking the methoxy group.
3-Methoxy-1-butyne: Similar structure but with a shorter carbon chain.
3-Methoxy-3-methylpent-1-yne: Similar functional groups but with a different carbon chain length.
Uniqueness: 3-Methoxy-3-methylhept-1-yne is unique due to its specific combination of functional groups and carbon chain length, which can influence its reactivity and applications. The presence of both a methoxy and a methyl group provides distinct chemical properties compared to its analogs.
属性
CAS 编号 |
73652-17-2 |
|---|---|
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC 名称 |
3-methoxy-3-methylhept-1-yne |
InChI |
InChI=1S/C9H16O/c1-5-7-8-9(3,6-2)10-4/h2H,5,7-8H2,1,3-4H3 |
InChI 键 |
BRKHTXYTIDOTRC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C)(C#C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


phosphanium bromide](/img/structure/B14452939.png)

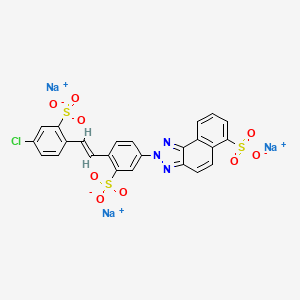

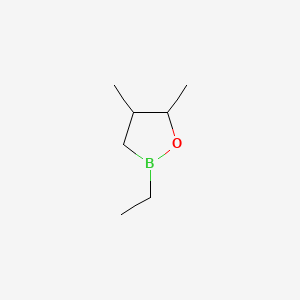
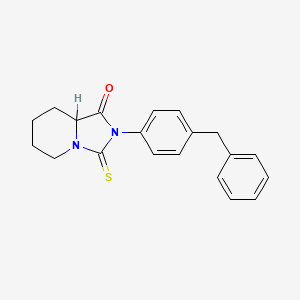
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14452964.png)
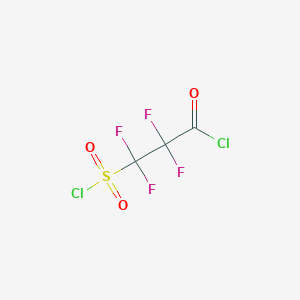
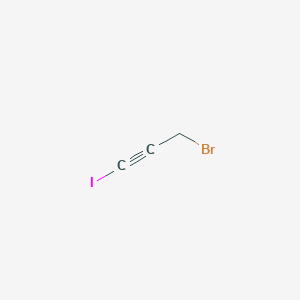
![2-(2,2,6-trimethyl-7-oxo-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl)-1,2,4-triazine-3,5-dione](/img/structure/B14452982.png)


![N~2~-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-L-glutamine](/img/structure/B14453016.png)
